![molecular formula C25H22N4O2S2 B2697807 N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide CAS No. 392294-65-4](/img/structure/B2697807.png)
N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide
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Overview
Description
The compound is a novel derivative synthesized with potential urease inhibitory activity. It belongs to the class of 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamides. Urease inhibitors play a crucial role in treating infections caused by Helicobacter pylori , a bacterium colonized in the human stomach that causes gastrointestinal infections. The inhibition of urease prevents the conversion of urea to ammonia, which is essential for the survival of H. pylori .
Synthesis Analysis
The overall yield is 71%, and the melting point ranges from 188°C to 190°C. The compound’s IR spectrum shows characteristic peaks at 3356, 3312, 3048, 2960, 1686, 1620, and 1608 cm^-1. The ^1H NMR spectrum reveals key resonances at 8.69 ppm (NH), 7.36 ppm (H3, H5), 7.31 ppm (NH2), 7.24 ppm (H2, H6), 4.28 ppm (CH2-phe), and 3.33 ppm (CH2). The ^13C NMR spectrum displays signals at 170.4, 167.5, 159.3, 159.2, 149.4, 138.5, 131.8, 129.5, 128.6, 42.3, 38.2, and 38.1 ppm. The mass spectrum shows a molecular ion peak at m/z 359.26 .
Molecular Structure Analysis
The molecular formula of the compound is C8H8N4O3S3. It consists of a 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide core with a phenylbenzamide substituent. The thiadiazole ring and the phenyl group contribute to its overall structure. The compound’s 3D arrangement and interactions with the urease enzyme active site are critical for its inhibitory activity .
Chemical Reactions Analysis
The compound’s synthesis involves amination, acetylation, and thioamide formation. These reactions are essential for introducing the functional groups necessary for urease inhibition. The compound’s chemical stability and reactivity are crucial factors in its biological activity .
Physical And Chemical Properties Analysis
Scientific Research Applications
Thiazole Derivatives: The synthesis of novel thiazole derivatives involved modifications at the 4-position. Notably, compounds 3h and 3j, along with the naphthoquinone-fused thiazole derivative 7, exhibited excellent activity against methicillin and tedizolid/linezolid-resistant Staphylococcus aureus (S. aureus). Additionally, these compounds demonstrated favorable activity against vancomycin-resistant Enterococcus faecium .
Antifungal Activity: Compounds 9f and 14f displayed broad-spectrum antifungal activity against drug-resistant Candida strains. Furthermore, ester 8f exhibited superior activity against Candida auris compared to fluconazole .
Structure and Cyclization Studies
Researchers have investigated the cyclization of related compounds, shedding light on their structural features:
- The reaction of N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate led to the formation of 1-(2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridones. Spectroscopic data (1H-, 13C-, and HETCOR NMR) provided insights into the synthesized products .
Ionization and Stability
The compound’s ionization behavior has been explored:
- Canonical structure 4 (with an m/z of 269) is likely more favorable for initiating a new cycle by cleaving the hydrogen radical from the amide group .
Drug Chemistry Applications
The compound has been utilized in drug chemistry:
- A series of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides was synthesized using 4-aminophenazone (antipyrine) as a starting material. These derivatives hold potential for drug development .
Mechanism of Action
The compound inhibits urease, an enzyme responsible for converting urea to ammonia and carbon dioxide. By blocking this conversion, it raises the pH, which is detrimental to the survival of H. pylori . The compound likely interacts with the active site of the urease enzyme, preventing its catalytic function .
properties
IUPAC Name |
N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O2S2/c1-16-7-6-10-21(17(16)2)26-22(30)15-32-25-29-28-24(33-25)27-23(31)20-13-11-19(12-14-20)18-8-4-3-5-9-18/h3-14H,15H2,1-2H3,(H,26,30)(H,27,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRMIOSAYPATEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide |
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